molecular formula C10H11Br2NO3 B12101119 L-Tyrosine, 3,5-dibromo-, methyl ester

L-Tyrosine, 3,5-dibromo-, methyl ester

Cat. No.: B12101119
M. Wt: 353.01 g/mol
InChI Key: XIWWDKTXRPGESF-UHFFFAOYSA-N
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Description

L-Tyrosine, 3,5-dibromo-, methyl ester is a synthetically derived, dihalogenated tyrosine analog of significant interest in biochemical and virological research. This compound serves as a crucial chemical intermediate and has demonstrated substantial research value, particularly in the development of novel antiviral agents. Studies on structurally related dibromotyrosine compounds have shown potent in vitro activity against several viral pathogens, including Chikungunya virus (CHIKV) . The mechanism of action for this class of compounds is multifaceted and depends on specific structural modifications; related derivatives have been shown to inhibit viral infection at various stages of the replicative cycle, including viral attachment to host cells, internalization, and post-infection stages such as viral assembly . Beyond virology, this compound is a valuable tool for studying the biochemical consequences of protein halogenation, a common non-enzymatic post-translational modification associated with oxidative stress and cellular aging . The introduction of halogen atoms to the tyrosine ring system alters key molecular properties such as lipophilicity and the pKa of the phenolic side-chain, which can fine-tune protein structure and dynamics when incorporated into biological systems . Researchers utilize this compound as a versatile building block for the synthesis of more complex bioactive molecules and for probing fundamental protein interactions. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO3/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,14H,4,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWWDKTXRPGESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of L-Tyrosine to 3,5-Dibromo-L-Tyrosine

The most widely reported method begins with the bromination of L-tyrosine to introduce bromine atoms at the 3- and 5-positions of the aromatic ring. A highly efficient protocol employs a mixture of hydrobromic acid (HBr) in acetic acid (AcOH) with dimethyl sulfoxide (DMSO) as an oxidizing agent.

Procedure :

  • Reagents :

    • L-Tyrosine (1 equiv)

    • DMSO (2.2 equiv)

    • 48% HBr in AcOH (solvent)

  • Conditions :

    • Reaction stirred at room temperature for 6–8 hours.

    • Workup involves dilution with cold water, neutralization, and recrystallization from aqueous ethanol.

  • Yield :

    • 70–80% isolated yield of 3,5-dibromo-L-tyrosine.

Mechanistic Insight :
DMSO facilitates the generation of bromine radicals, enabling electrophilic aromatic substitution. The para-hydroxyl group directs bromination to the meta positions, ensuring regioselectivity.

Esterification of 3,5-Dibromo-L-Tyrosine to the Methyl Ester

The carboxylic acid group of 3,5-dibromo-L-tyrosine is converted to the methyl ester via acid-catalyzed esterification.

Procedure :

  • Reagents :

    • 3,5-Dibromo-L-tyrosine (1 equiv)

    • Thionyl chloride (SOCl₂, 1.1 equiv)

    • Anhydrous methanol

  • Conditions :

    • SOCl₂ is added dropwise to methanol at −5°C to form methyl hydrogen chloride in situ.

    • 3,5-Dibromo-L-tyrosine is added, and the mixture is refluxed for 3 hours.

    • The product precipitates as the hydrochloride salt upon cooling.

  • Yield :

    • 75–85% yield after recrystallization.

Key Considerations :

  • Excess SOCl₂ ensures complete conversion of the carboxylic acid to the ester.

  • The hydrochloride salt form enhances stability and simplifies purification.

Alternative Synthetic Pathways

Bromination of Pre-esterified L-Tyrosine

Direct bromination of L-tyrosine methyl ester offers a potential route but faces challenges in regioselectivity and ester stability.

Procedure :

  • Reagents :

    • L-Tyrosine methyl ester hydrochloride

    • N-Bromosuccinimide (NBS, 2.2 equiv)

    • Dimethylformamide (DMF) or acetic acid

  • Conditions :

    • NBS is added to a solution of L-tyrosine methyl ester in DMF at −20°C.

    • Reaction stirred for 4–6 hours, followed by quenching with ice water.

  • Yield :

    • <50% due to competing dihalogenation and ester hydrolysis.

Limitations :

  • Acidic bromination agents (e.g., HBr/AcOH) risk hydrolyzing the methyl ester.

  • NBS in polar aprotic solvents favors mono-bromination unless excess reagent is used.

Enzymatic and Catalytic Methods

Biocatalytic approaches using tyrosine phenol lyase (TPL) have been explored for brominated tyrosine derivatives but remain underdeveloped for the methyl ester.

Procedure :

  • Reagents :

    • Phenol, pyruvate, ammonium chloride

    • Recombinant TPL from Citrobacter freundii

  • Conditions :

    • Enzymatic C–C bond formation at pH 8.0 and 37°C.

  • Yield :

    • Low (<30%) due to enzyme specificity constraints.

Comparative Analysis of Methodologies

Method Advantages Disadvantages Yield
Bromination → EsterificationHigh regioselectivity; scalableTwo-step process; SOCl₂ handling70–85%
Pre-esterified BrominationSingle-pot synthesisLow yield; ester stability issues<50%
Enzymatic SynthesisGreen chemistry; mild conditionsLow efficiency; limited substrate scope<30%

Chemical Reactions Analysis

Types of Reactions: L-Tyrosine, 3,5-dibromo-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

L-Tyrosine, 3,5-dibromo-, methyl ester has several applications across different scientific domains:

Biological Research

  • Marine Biology : This compound is found in marine organisms, particularly sponges, where it serves as a precursor for various bromotyrosine alkaloids. These alkaloids exhibit significant antimicrobial, antitumor, and antimalarial activities .
  • Protein Studies : Research indicates that halogenation of tyrosine residues can influence protein self-organization and dynamics. For instance, studies on the filamentous cell-division protein FtsZ have shown that halogenated variants can alter their self-organizing patterns in vitro .

Pharmaceutical Development

  • Antimicrobial Properties : The compound has been studied for its potential as an antimicrobial agent, with promising results against various pathogens .
  • Thyroid Hormone Mimetic : this compound has been explored as a thyromimetic compound that selectively activates thyroid hormone receptors (TRα). This selectivity may have therapeutic implications for conditions related to thyroid function .

Industrial Applications

  • Biochemical Markers : It is utilized as a biochemical marker for oxidative stress in various industrial applications. Its unique properties make it suitable for monitoring oxidative damage in biological systems .
  • Synthesis of Complex Molecules : The compound serves as an intermediate in the synthesis of complex marine alkaloids and other pharmaceutical compounds, highlighting its versatility in organic synthesis .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against common bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing lower minimum inhibitory concentrations compared to standard antibiotics.

Case Study 2: Thyroid Hormone Receptor Activation

In vitro assays using U2OS and HeLa cells revealed that this compound exhibits selective activation of TRα over TRβ. This selectivity was quantified using luciferase reporter assays, indicating potential applications in treating thyroid-related disorders .

Mechanism of Action

The mechanism of action of L-Tyrosine, 3,5-dibromo-, methyl ester involves its interaction with various molecular targets and pathways. The bromine atoms and the ester group can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to modulation of biochemical pathways, such as those involved in neurotransmitter synthesis or signal transduction .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Data

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Ester Group Solubility*
L-Tyrosine, 3,5-dibromo-, methyl ester 67470-21-7 C₁₀H₁₀Br₂NO₃ 352.01 g/mol 3,5-dibromo, 4-hydroxy Methyl Moderate in DMF
L-Tyrosine methyl ester 3417-91-2 C₁₀H₁₃NO₃ 195.21 g/mol Unsubstituted Methyl High in MeOH
3,5-Diiodo-L-tyrosine ethyl ester 102202-92-6 C₁₉H₁₉I₂NO₅ 595.17 g/mol 3,5-diiodo, 4-hydroxy Ethyl Low in H₂O
Boc-L-Tyrosine methyl ester 4326-36-7 C₁₅H₂₁NO₅ 295.33 g/mol Boc-protected amine Methyl High in CHCl₃
N-Acetyl-L-tyrosine methyl ester - C₁₂H₁₅NO₄ 237.25 g/mol N-acetyl, unsubstituted aromatic Methyl Moderate in acetone

*Solubility data inferred from synthesis solvents in referenced protocols.

Key Observations :

  • Halogen Impact : Bromination (3,5-dibromo) increases molecular weight and lipophilicity compared to unsubstituted L-tyrosine methyl ester, reducing aqueous solubility but enhancing reactivity in cross-coupling reactions . Iodinated analogs (e.g., 3,5-diiodo derivatives) exhibit higher molecular weights and lower solubility due to iodine’s larger atomic radius .
  • Ester Group Influence : Methyl esters generally offer higher volatility and easier chromatographic separation than ethyl or tert-butyl esters .
  • Protecting Groups : Boc-protected derivatives (e.g., CAS 4326-36-7) improve stability during peptide synthesis but require acidic deprotection .

Key Findings :

  • Enzyme Interactions: The 3,5-dibromo derivative shows affinity for esterases and proteases, with chloroform-inducible esterase activity noted in serum studies . Its halogenated structure may disrupt enzyme active sites, unlike unsubstituted or Boc-protected analogs .
  • Thyroid Hormone Analogs : 3,5-Diiodo-L-tyrosine derivatives mimic thyroxine’s structure but lack full hormonal activity, making them useful for studying receptor binding .
  • Synthetic Utility : Brominated tyrosine esters are pivotal in palladium-catalyzed couplings, enabling access to complex aryl ethers and heterocycles .

Biological Activity

L-Tyrosine, 3,5-dibromo-, methyl ester is a brominated derivative of the amino acid L-tyrosine, characterized by the presence of two bromine atoms at the 3’ and 5’ positions of its aromatic ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The following sections detail its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₃Br₂NO₃
  • Molecular Weight : 367.03 g/mol
  • CAS Number : 67470-21-7

The biological activity of 3’,5’-dibromo-L-tyrosine methyl ester is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The bromine substituents can form halogen bonds with proteins, potentially inhibiting enzyme activity. This property is crucial in studying enzyme kinetics and protein interactions.
  • Modification of Signaling Pathways : By modifying tyrosine residues in proteins, this compound may interfere with signaling pathways, affecting cellular responses and interactions.

Biological Activities

Research has highlighted several significant biological activities associated with 3’,5’-dibromo-L-tyrosine methyl ester:

Antimicrobial Activity

Studies have shown that derivatives of dibromotyrosine exhibit antimicrobial properties. For instance, certain alkaloids derived from dibromotyrosine have demonstrated potent antibacterial and antifungal activities .

CompoundActivityMIC (µM)
Pseudoceramine AAntimicrobial< 10
Psammaplysin HAntitumor< 15
Ceratinadin AAntimalarial< 20

Anticancer Properties

Research indicates that dibromotyrosine derivatives may possess anticancer properties due to their ability to inhibit specific cancer cell lines. For example, studies have noted that these compounds can induce apoptosis in cancer cells through various mechanisms .

Case Studies

  • Oxidative Stress Markers : In vivo studies have shown that 3’,5’-dibromo-L-tyrosine is produced during oxidative stress and can serve as a biomarker for immune stimulation . This highlights its potential role in understanding disease mechanisms related to oxidative damage.
  • Protein Interaction Studies : Research involving the interaction of dibromotyrosine derivatives with proteins has illustrated their utility as probes in studying protein dynamics and conformational changes .

Applications in Research and Industry

The unique properties of 3’,5’-dibromo-L-tyrosine methyl ester make it a valuable tool in various fields:

  • Organic Synthesis : It serves as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Biological Research : Its ability to modify protein interactions makes it useful for probing cellular mechanisms and signaling pathways.
  • Pharmaceutical Development : Investigations into its therapeutic potential continue, particularly concerning anti-inflammatory and anticancer applications.

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